

High-Efficiency Yeast Transformation Using Lithium Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium acetate*

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This document provides a detailed protocol for the high-efficiency transformation of *Saccharomyces cerevisiae* using the **lithium acetate** (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) method. This method is a cornerstone of yeast genetics and is widely used for introducing plasmid DNA for applications ranging from basic research to drug discovery and development.

Introduction

The **lithium acetate**-based method for yeast transformation is favored for its simplicity, cost-effectiveness, and high efficiency.[1][2] The protocol involves treating yeast cells with **lithium acetate** to permeabilize the cell wall, followed by the addition of plasmid DNA and single-stranded carrier DNA.[3][4] Polyethylene glycol (PEG) is then used to promote the uptake of DNA by the cells, which is further enhanced by a heat shock step.[3][4] This method consistently yields a high number of transformants, making it suitable for a variety of applications, including the construction of complex libraries.[5][6]

Quantitative Data Summary

The efficiency of yeast transformation can vary depending on the yeast strain, plasmid, and specific protocol used. The following table summarizes typical transformation efficiencies

achieved with the high-efficiency **lithium acetate** method.

Yeast Strain	Plasmid Type	Transformation Efficiency (transformants/ μ g DNA)	Reference
DBY 746	YEp13 (2 μ m origin)	$> 1 \times 10^5$	[7]
Generic <i>S. cerevisiae</i>	Plasmids	Up to $10^5 - 10^6$	[1][8]
Y8203	Plasmids	$> 1 \times 10^6$	[5][9]
<i>S. pombe</i>	Plasmids	$1 \times 10^3 - 1 \times 10^4$	[10]
EBY100 (for library expression)	Plasmids (via electroporation with LiAc conditioning)	Up to 10^8	[11]

Experimental Protocols

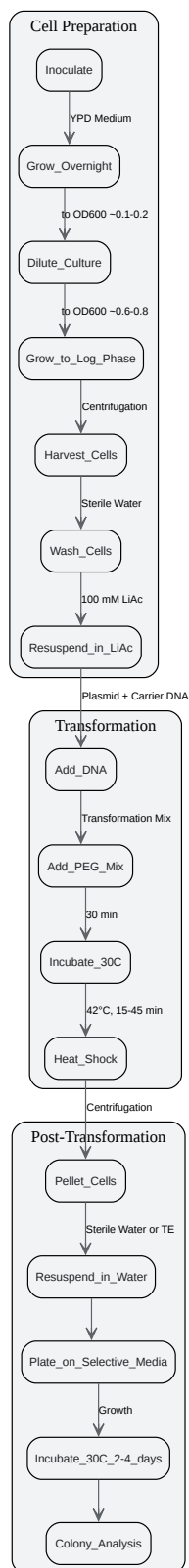
This section provides a detailed, step-by-step protocol for the high-efficiency transformation of *S. cerevisiae*.

Materials and Reagents

- Yeast strain (*S. cerevisiae*)
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- Sterile water
- 1 M **Lithium Acetate** (LiAc), sterile
- 10 mg/mL single-stranded carrier DNA (e.g., salmon sperm DNA)
- Plasmid DNA
- Transformation Mix (40% PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

- Selective agar plates

Experimental Workflow Diagram



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Caption: A high-level workflow for yeast transformation.

Step-by-Step Protocol

I. Preparation of Competent Cells

- Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.[12][13]
- The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of approximately 0.1-0.2.[13][14]
- Incubate at 30°C with shaking (around 200 rpm) until the culture reaches mid-log phase, typically an OD₆₀₀ of 0.6-0.8.[12][14] This usually takes 3-5 hours.
- Harvest the cells by centrifugation at 3000 x g for 5 minutes.[14]
- Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge again.
- Resuspend the cell pellet in 1 mL of sterile 100 mM **Lithium Acetate** (LiAc).[14]
- Transfer the cell suspension to a 1.5 mL microcentrifuge tube and pellet the cells.
- Resuspend the cells in 400-500 µL of 100 mM LiAc to a final concentration of approximately 2×10^9 cells/mL.[14] The cells are now competent and ready for transformation. For long-term storage, cells can be frozen at -80°C in 0.1 M LiAc with 15% glycerol.[5][9]

II. Transformation

- Prepare the single-stranded carrier DNA by boiling it for 5 minutes and then immediately cooling it on ice.[13][14]
- In a microcentrifuge tube, combine the following in order:
 - 1-5 µg of plasmid DNA (in a volume of up to 10 µL)[13]

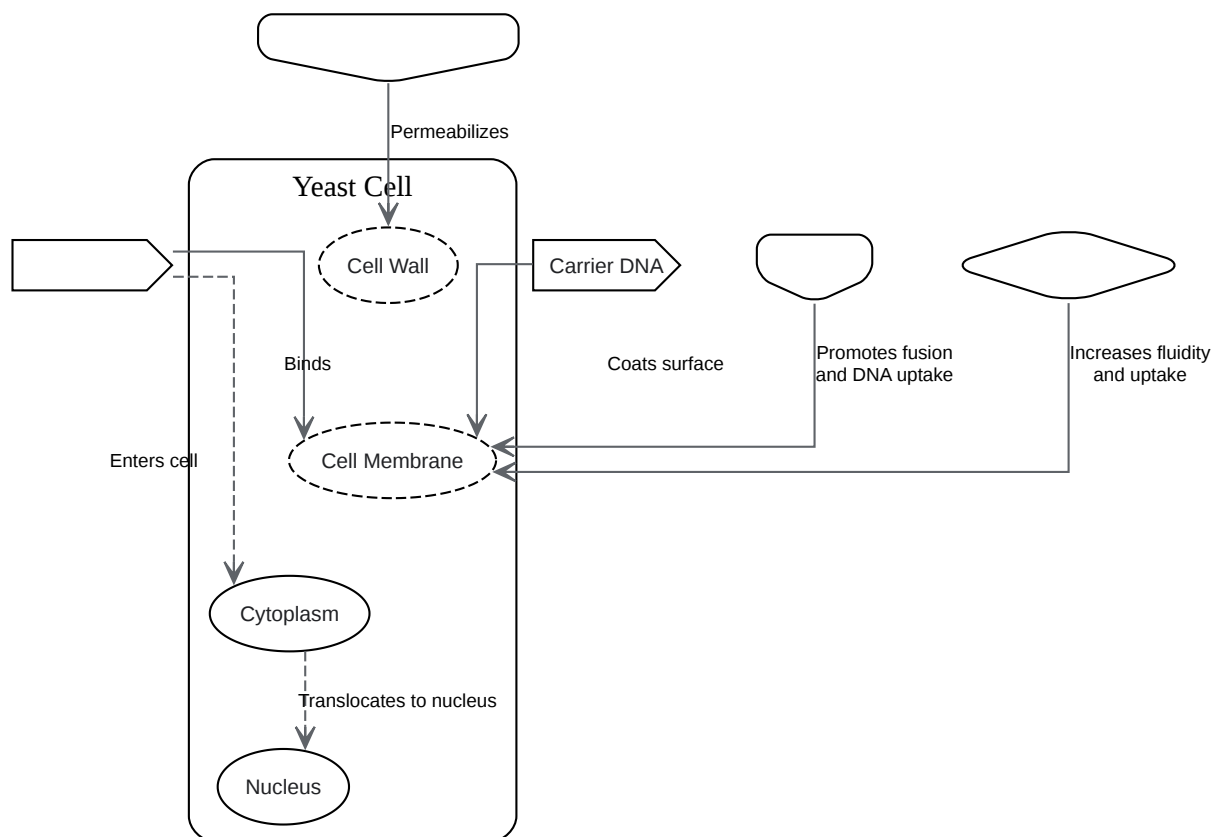
- 10 µL of 10 mg/mL denatured single-stranded carrier DNA[13]
- 100 µL of competent yeast cells[13]
- Add 280-700 µL of Transformation Mix (40% PEG, 100 mM LiAc, 10 mM Tris pH 7.5, 1 mM EDTA).[3][13] The volume can be adjusted based on the specific protocol.
- Vortex the mixture vigorously to ensure all components are well-mixed.
- Incubate the tube at 30°C for 30-60 minutes.[3][12]
- Perform a heat shock by incubating the tube at 42°C for 15-45 minutes.[12][13][15] The optimal time can vary between strains.
- For some protocols, DMSO can be added to a final concentration of 10% before the heat shock step to increase efficiency.[13]

III. Plating and Selection

- Pellet the cells by centrifugation at a low speed (e.g., 1250 RPM) for 2 minutes.[13]
- Carefully remove the supernatant.
- Resuspend the cell pellet in 200 µL to 1 mL of sterile water or TE buffer.[12][13]
- Plate 100-200 µL of the cell suspension onto appropriate selective agar plates.
- Incubate the plates at 30°C for 2-4 days until transformant colonies appear.[15]

Mechanism of Transformation

The precise mechanism of DNA uptake in the **lithium acetate** protocol is not fully elucidated, but it is understood to involve a series of events that permeabilize the yeast cell wall and membrane, allowing for the entry of foreign DNA.



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Caption: A model for **lithium acetate**-mediated yeast transformation.

The key steps in the proposed mechanism are:

- Permeabilization of the Cell Wall: **Lithium acetate** treatment is thought to create pores in the rigid yeast cell wall, allowing DNA to reach the cell membrane.[3][4]
- DNA Binding to the Cell Surface: The positively charged lithium ions may help to neutralize the negative charges of both the DNA and the cell surface, facilitating the binding of the plasmid and carrier DNA to the cell membrane.

- DNA Uptake Promotion by PEG: Polyethylene glycol is a fusogenic agent that promotes the uptake of macromolecules. It is believed to induce membrane fusion and/or create channels through which the DNA can enter the cytoplasm.[3][4]
- Enhancement by Heat Shock: The heat shock step is thought to increase the fluidity of the cell membrane, further enhancing the uptake of DNA into the cell.[3][4]

Recent studies have also suggested that the addition of sorbitol can act as an osmoprotectant, increasing cell viability after heat shock and thereby boosting transformation efficiency by up to tenfold.[1][8] This simple addition to the protocol can be highly beneficial, especially when high numbers of transformants are required.

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References

- 1. Enhancing Yeast Transformation: Achieving up to a Tenfold Increase Through a Single Adjustment in the Lithium Acetate–Polyethylene Glycol Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cypher AI [cypherbio.ai]
- 3. static.igem.org [static.igem.org]
- 4. Transformation of *Saccharomyces cerevisiae* and other fungi: Methods and possible underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-efficiency *S. cerevisiae* lithium acetate transformation [protocols.io]
- 6. Large-scale high-efficiency yeast transformation using the LiAc/SS carrier DNA/PEG method | Springer Nature Experiments [experiments.springernature.com]
- 7. High efficiency transformation of intact yeast cells using single stranded nucleic acids as a carrier | Semantic Scholar [semanticscholar.org]
- 8. Enhancing Yeast Transformation: Achieving up to a Tenfold Increase Through a Single Adjustment in the Lithium Acetate-Polyethylene Glycol Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. High-frequency lithium acetate transformation of Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dunham.gs.washington.edu [dunham.gs.washington.edu]
- 13. ProtocolsLithiumAcetateTransformation < Lab < TWiki [barricklab.org]
- 14. med.nyu.edu [med.nyu.edu]
- 15. Video: Yeast Transformation and Cloning: Lithium Acetate Method [jove.com]
- To cite this document: BenchChem. [High-Efficiency Yeast Transformation Using Lithium Acetate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147961#high-efficiency-yeast-transformation-protocol-using-lithium-acetate]

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